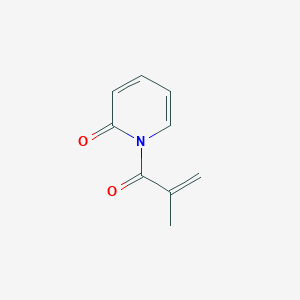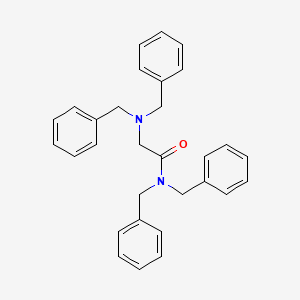
N,N,N~2~,N~2~-Tetrabenzylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N~2~,N~2~-Tetrabenzylglycinamide is an organic compound that belongs to the class of amides It is characterized by the presence of four benzyl groups attached to the nitrogen atoms of the glycinamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N~2~,N~2~-Tetrabenzylglycinamide typically involves the reaction of glycinamide with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The benzyl groups are introduced through nucleophilic substitution reactions, where the nitrogen atoms of glycinamide act as nucleophiles, attacking the electrophilic carbon atoms of benzyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of reaction control, safety, and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N~2~,N~2~-Tetrabenzylglycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of benzyl groups, yielding simpler amide derivatives.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles are employed.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: this compound derivatives with fewer benzyl groups.
Substitution: Various substituted glycinamide derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N,N,N~2~,N~2~-Tetrabenzylglycinamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of N,N,N~2~,N~2~-Tetrabenzylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl groups play a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N~2~,N~2~-Tetrakis(2-hydroxyethyl)ethylenediamine
- N,N,N~2~,N~2~-Tetrakis(2-hydroxypropyl)ethylenediamine
Uniqueness
N,N,N~2~,N~2~-Tetrabenzylglycinamide is unique due to the presence of four benzyl groups, which impart distinct chemical and biological properties. Compared to similar compounds with hydroxyethyl or hydroxypropyl groups, the benzyl groups enhance lipophilicity and potentially improve membrane permeability, making it a valuable compound for drug development and other applications.
Eigenschaften
CAS-Nummer |
113779-03-6 |
|---|---|
Molekularformel |
C30H30N2O |
Molekulargewicht |
434.6 g/mol |
IUPAC-Name |
N,N-dibenzyl-2-(dibenzylamino)acetamide |
InChI |
InChI=1S/C30H30N2O/c33-30(32(23-28-17-9-3-10-18-28)24-29-19-11-4-12-20-29)25-31(21-26-13-5-1-6-14-26)22-27-15-7-2-8-16-27/h1-20H,21-25H2 |
InChI-Schlüssel |
PEXGXIFIFJEUIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Phenyl-1H-pyrrolo[2,3-B]quinoline](/img/structure/B14289300.png)
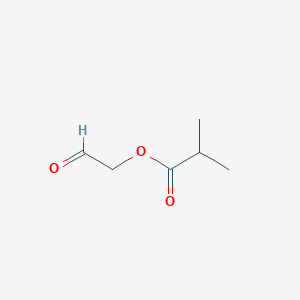
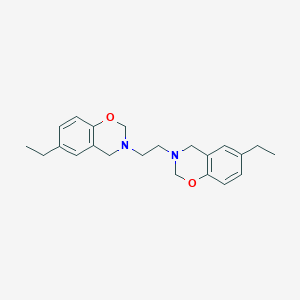



![1-[1-(Ethenyloxy)ethyl]-4-methoxybenzene](/img/structure/B14289354.png)
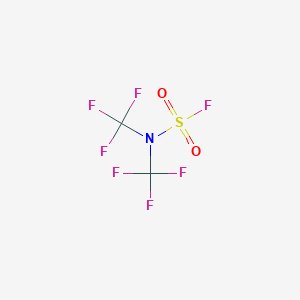
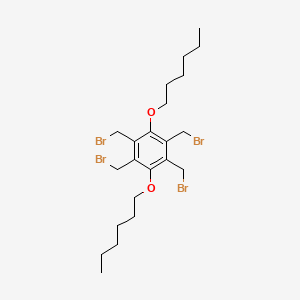

![{[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene](/img/structure/B14289378.png)
